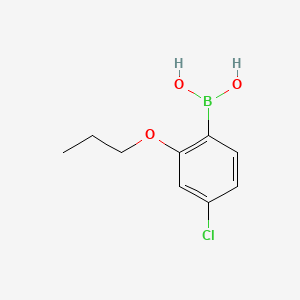

(4-Chloro-2-propoxyphenyl)boronic acid

Description

Properties

IUPAC Name |

(4-chloro-2-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-2-5-14-9-6-7(11)3-4-8(9)10(12)13/h3-4,6,12-13H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UATQYHKYIPALSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)Cl)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90681706 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256355-03-9 | |

| Record name | (4-Chloro-2-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90681706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of (4-Chloro-2-propoxyphenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physical properties of (4-Chloro-2-propoxyphenyl)boronic acid, a key building block in contemporary drug discovery and organic synthesis. As a substituted phenylboronic acid, its utility in cross-coupling reactions and its potential as a pharmacophore demand a thorough understanding of its physicochemical characteristics. This document moves beyond a simple data sheet, offering insights into the causality behind its properties and providing actionable experimental protocols for their validation.

Core Molecular and Physical Characteristics

This compound is an organoboron compound featuring a phenyl ring substituted with a chloro group, a propoxy group, and a boronic acid moiety. These functional groups collectively influence its reactivity, solubility, and crystalline nature.

| Property | Value | Source |

| CAS Number | 1256355-03-9 | [1][2][3] |

| Molecular Formula | C₉H₁₂BClO₃ | [1] |

| Molecular Weight | 214.5 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | White to off-white crystalline powder (predicted) | [4] |

| Storage | Room temperature, sealed in a dry environment | [1] |

The Significance of Boronic Acids in Drug Discovery

Boronic acids and their derivatives have emerged as privileged structures in medicinal chemistry.[5] Their unique ability to form reversible covalent bonds with diols is central to their biological activity and application as sensors.[6] The boron atom in boronic acids is a key feature, enabling interactions with serine residues in the active sites of enzymes, leading to potent and selective inhibition.[6] A notable example is Bortezomib, a boronic acid-containing proteasome inhibitor used in cancer therapy.[6] The subject of this guide, this compound, serves as a valuable building block in the synthesis of complex molecules with potential therapeutic applications.[7]

Solubility Profile: A Critical Parameter for Application

The solubility of a boronic acid is a critical factor in its utility, dictating the choice of solvent for reactions such as the Suzuki-Miyaura coupling, as well as for purification by crystallization. The solubility of arylboronic acids is influenced by the substituents on the aromatic ring.

While specific quantitative solubility data for this compound is not extensively documented, a general understanding can be derived from the behavior of analogous compounds. Phenylboronic acids generally exhibit some solubility in water and are more soluble in polar organic solvents like dimethyl sulfoxide (DMSO).[4] They are typically insoluble in nonpolar solvents such as ethers.[4] The propoxy group in this compound is expected to increase its lipophilicity compared to unsubstituted phenylboronic acid, likely leading to enhanced solubility in organic solvents and reduced solubility in aqueous media.

Experimental Protocol for Solubility Determination

The following protocol outlines a reliable method for determining the solubility of this compound in various solvents.

Objective: To determine the solubility of this compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

Selected solvents (e.g., water, DMSO, methanol, toluene)

-

Scintillation vials with caps

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a scintillation vial.

-

Add a known volume of the desired solvent to the vial.

-

Securely cap the vial and place it in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vial from the shaker.

-

Centrifuge the vial at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) without disturbing the solid pellet.

-

-

Quantification:

-

Dilute the collected supernatant with a suitable solvent to a concentration within the linear range of the HPLC's detector.

-

Analyze the diluted sample by HPLC to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

Data Analysis: The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or mol/L).

Caption: Experimental workflow for determining solubility.

Acidity (pKa): A Key Determinant of Reactivity and Biological Interaction

The acidity of the boronic acid, quantified by its pKa, is a fundamental property that governs its behavior in both chemical reactions and biological systems. Boronic acids are Lewis acids, and their pKa values typically fall in the range of 4-10.[5] The pKa is significantly influenced by the electronic nature of the substituents on the aryl ring. Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity).[5]

For this compound, the chloro group is electron-withdrawing, which would tend to lower the pKa relative to unsubstituted phenylboronic acid (pKa ≈ 8.8). Conversely, the propoxy group is electron-donating, which would tend to raise the pKa. The final pKa will be a result of the combined electronic effects of these substituents. A precise experimental determination is necessary for an accurate value.

Experimental Protocol for pKa Determination via Potentiometric Titration

Objective: To determine the pKa of this compound.

Materials:

-

This compound

-

Standardized 0.1 M sodium hydroxide (NaOH) solution

-

Standardized 0.1 M hydrochloric acid (HCl) solution

-

Potassium chloride (KCl) for maintaining ionic strength

-

Deionized water

-

pH meter with a calibrated electrode

-

Burette

-

Stir plate and stir bar

Procedure:

-

Sample Preparation:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). A co-solvent such as methanol may be necessary if the aqueous solubility is low.

-

Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

-

-

Titration:

-

Place the solution in a beaker with a stir bar and begin gentle stirring.

-

Immerse the calibrated pH electrode into the solution.

-

Record the initial pH of the solution.

-

Slowly add the standardized NaOH solution from the burette in small, known increments.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH has risen significantly, passing the expected equivalence point.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of NaOH added to generate a titration curve.

-

The pKa is the pH at which half of the boronic acid has been neutralized (i.e., at the half-equivalence point). This can be determined from the inflection point of the titration curve.

-

Alternatively, a first or second derivative plot of the titration data can be used to more accurately determine the equivalence point.

-

Caption: Workflow for pKa determination by potentiometric titration.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound. Based on data for structurally similar compounds, it should be considered as potentially harmful if swallowed and may cause skin and eye irritation.[4]

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid creating dust. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable reagent with significant potential in the fields of organic synthesis and drug discovery. A thorough understanding of its physical properties, including solubility and acidity, is paramount for its effective and safe utilization. While some of these properties are not yet extensively documented for this specific molecule, the experimental protocols provided in this guide offer a clear pathway for their determination, empowering researchers to fully characterize this important chemical entity.

References

- This compound, min 98%, 1 gram. Strem Chemicals. [URL not available]

- CAS NO. 1256355-03-9 | this compound - 95% - Arctom. Arctom Scientific. [URL not available]

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules. [URL not available]

- 1256355-03-9 | this compound - Aromsyn Co.,Ltd. Aromsyn. [URL: https://www.aromsyn.com/product/cas-no-1256355-03-9-4-chloro-2-propoxyphenyl-boronic-acid-as104722]

- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich. [URL not available]

- 4-Chloro-2-propoxyphenylboronic acid, min 98%, 1 gram. Alfa Aesar. [URL: https://www.alfa.

- CAS NO. 1256355-03-9 | this compound. Aromsyn. [URL: https://www.aromsyn.com/product/cas-no-1256355-03-9-4-chloro-2-propoxyphenyl-boronic-acid-as104722]

- This compound. Seedchem. [URL: https://www.seedchem.com.tw/product/412355/]

- 4-Chloro phenyl boronic acid | CAS 1679-18-1. Kairav Chemofarbe Industries Ltd. [URL: https://kairavchemofarbe.com/products/4-chloro-phenyl-boronic-acid/]

- 4-Chlorophenylboronic acid | 1679-18-1. ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0307561.htm]

- B-[4-Chloro-2-(2-methylpropoxy)phenyl]boronic acid Safety Data Sheets. Echemi. [URL: https://www.echemi.com/sds/B-[4-Chloro-2-(2-methylpropoxy)phenyl]boronic-acid-cas-1256355-06-2.html]

- 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). LookChem. [URL not available]

- Novel Synthesis Technique Produces Boronic Acid-Based Drugs. American Pharmaceutical Review. [URL not available]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7503818/]

- (4-Chloro-2,5-dimethylphenyl)boronic acid | 1350512-30-9. Smolecule. [URL not available]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. [URL: https://www.mdpi.com/1420-3049/25/18/4232]

- This compound. Arctom Scientific. [URL: https://www.arctomsci.com/product/cas-no-1256355-03-9-4-chloro-2-propoxyphenyl-boronic-acid-95-pbeb0245]

- This compound. Jingming Chemical. [URL: https://www.jm-chemical.com.tw/product/412355/]

- 4-Chloro-2-methylphenylboronic acid. Chem-Impex. [URL: https://www.chemimpex.com/products/4-chloro-2-methylphenylboronic-acid-cas-209919-30-2-purity-98]

- 4-Chloro-2-methoxyphenylboronic acid. MedChemExpress. [URL: https://www.medchemexpress.com/4-chloro-2-methoxyphenylboronic-acid.html]

- (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | 944129-07-1. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/ambeedinc944129071]

- Boronic acid. Wikipedia. [URL: https://en.wikipedia.org/wiki/Boronic_acid]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound-景明化工股份有限公司 [echochemical.com]

- 4. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 5. mdpi.com [mdpi.com]

- 6. Boronic acid - Wikipedia [en.wikipedia.org]

- 7. 1256355-03-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

(4-Chloro-2-propoxyphenyl)boronic acid: A Technical Guide for Advanced Synthesis

CAS Number: 1256355-03-9 Molecular Formula: C₉H₁₂BClO₃ Molecular Weight: 214.45 g/mol

Introduction: The Strategic Value of Substituted Phenylboronic Acids in Modern Drug Discovery

(4-Chloro-2-propoxyphenyl)boronic acid is a specialized organoboron compound that has emerged as a valuable building block for medicinal chemists and drug development professionals. Its unique substitution pattern—a chlorine atom, a propoxy group, and a boronic acid moiety on a phenyl ring—offers a trifecta of functionalities that are highly sought after in the synthesis of complex molecular architectures. Boronic acids, as a class, are foundational to modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which forges carbon-carbon bonds with exceptional precision and functional group tolerance.[1][2]

The strategic importance of this particular reagent lies in its utility as an intermediate in the synthesis of pharmaceutical agents and its potential application in cutting-edge therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).[3][4] This guide provides an in-depth examination of its synthesis, properties, and applications, offering field-proven insights for researchers at the forefront of pharmaceutical innovation.

Section 1: Physicochemical and Structural Characteristics

The physical and chemical properties of this compound dictate its handling, reactivity, and formulation. While specific experimental data for this exact compound is not widely published, we can infer its properties based on closely related analogs and the general behavior of arylboronic acids.

Table 1: Physicochemical Properties

| Property | Value / Description | Rationale & Scientific Context |

| Molecular Weight | 214.45 g/mol [5] | Calculated from the molecular formula C₉H₁₂BClO₃. |

| Appearance | Expected to be a white to off-white crystalline powder. | This is typical for arylboronic acids.[6][7] |

| Purity | Commercially available with purity ≥95%.[5][8] | High purity is crucial for stoichiometric control in sensitive cross-coupling reactions. |

| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and alcohols (e.g., methanol, ethanol).[6] | The boronic acid group can form hydrogen bonds, but the overall aromatic structure limits aqueous solubility. |

| pKa | Estimated to be in the range of 8-10. | Arylboronic acids are weak Lewis acids.[9] The electronic effects of the chloro (electron-withdrawing) and propoxy (electron-donating) groups will modulate the acidity of the boron center. |

| Storage | Store in a cool, dry place, sealed from moisture.[10] | Boronic acids can undergo dehydration to form cyclic boroxine anhydrides, especially upon heating or in non-polar solvents. This can complicate characterization and reactivity.[11] |

Structural Considerations: The Boroxine Equilibrium

A critical aspect of boronic acid chemistry is the equilibrium between the monomeric acid and its cyclic trimeric anhydride, the boroxine. This equilibrium is influenced by factors such as solvent, concentration, and the presence of water.

Caption: Equilibrium between boronic acid and its boroxine anhydride.

This equilibrium can lead to complex NMR spectra. To obtain clean spectra of the monomer, it is often necessary to use a solvent like deuterated methanol (CD₃OD) or to add a small amount of D₂O, which shifts the equilibrium towards the monomeric form.[11]

Section 2: Synthesis and Purification

While specific patent literature for the synthesis of CAS 1256355-03-9 is not publicly available, a robust and logical synthetic route can be designed based on well-established organometallic methodologies for analogous compounds.[12][13] The most common and industrially scalable approach involves a directed ortho-metalation followed by borylation.

Proposed Synthetic Pathway

The synthesis logically begins with the commercially available precursor, 1-chloro-4-fluoro-2-propoxybenzene. The fluorine atom directs the lithiation to the ortho position, which is then quenched with a borate ester.

Caption: Proposed workflow for the synthesis of the target boronic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure adapted from methods for structurally similar compounds.[12][13] Researchers should perform their own optimization.

Step 1: Directed Ortho-Metalation and Borylation

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the starting material).

-

Cooling: Cool the solvent to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-butyllithium (n-BuLi, 1.1 equivalents) to the stirred THF. Maintain the temperature below -70 °C.

-

Substrate Addition: Add a solution of 1-chloro-4-fluoro-2-propoxybenzene (1.0 equivalent) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -70 °C. Stir the resulting mixture for 1-2 hours at -78 °C. The causality here is critical: the fluorine atom activates the ortho-proton for deprotonation by the strong base, directing the lithiation.

-

Borylation: To the lithiated intermediate, add triisopropyl borate (B(OiPr)₃, 1.5 equivalents) dropwise, again maintaining the temperature below -70 °C. Using a trialkyl borate is key; it acts as the boron electrophile to quench the highly reactive aryllithium intermediate.

-

Warming: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Hydrolysis and Isolation

-

Quenching: Cool the reaction mixture in an ice bath and slowly quench by adding 2M hydrochloric acid (HCl). Stir vigorously for 30-60 minutes until the boronate ester is fully hydrolyzed.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 5 volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step 3: Purification

-

Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, or by slurrying in a solvent like diethyl ether to remove non-polar impurities.

-

Validation: The purity of the final product should be confirmed by HPLC, and its identity verified by ¹H NMR and ¹³C NMR spectroscopy.

Section 3: Applications in Drug Discovery and Development

The utility of this compound is most pronounced in its role as a key building block for creating biaryl structures, which are prevalent in many approved drugs and clinical candidates.[14]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this boronic acid. It involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).[15]

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Protocol: Suzuki Coupling of this compound

This representative protocol is designed to be self-validating through careful monitoring and characterization.

-

Inert Atmosphere: To a reaction vessel, add this compound (1.2 equivalents), the aryl halide partner (1.0 equivalent), and a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Degassing: Seal the vessel and degas by alternating between vacuum and backfilling with an inert gas (e.g., Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Solvent and Catalyst Addition: Add a degassed solvent mixture (e.g., 4:1 Dioxane:Water). To this suspension, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 equivalents).

-

Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS. The disappearance of the limiting aryl halide starting material indicates completion.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification & Validation: Dry the organic layer over Na₂SO₄, concentrate, and purify the residue by flash column chromatography on silica gel. The structure of the purified biaryl product must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to validate the success of the coupling.

Advanced Application: A Potential Moiety for PROTACs

A frontier in medicinal chemistry is the development of PROTACs, which are heterobifunctional molecules that induce the degradation of specific target proteins.[4] Arylboronic acids are being investigated as "caging" groups for PROTACs. In this strategy, the boronic acid masks a critical functional group (often a phenol) on the PROTAC, rendering it inactive.

Caption: ROS-mediated activation of a boronic acid-caged PROTAC.

This approach leverages the elevated levels of reactive oxygen species (ROS) often found in tumor microenvironments. The ROS oxidatively cleaves the carbon-boron bond, converting it to a hydroxyl group and releasing the active PROTAC in situ.[4] The (4-Chloro-2-propoxyphenyl) moiety, with its specific electronic and steric properties, is a candidate for such advanced applications, allowing for tunable release kinetics and targeted drug activation.

Section 4: Handling, Safety, and Disposal

As a Senior Application Scientist, ensuring laboratory safety is paramount. While a specific safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on closely related arylboronic acids.

Table 2: Safety and Handling Information

| Aspect | Guideline | Justification |

| Personal Protective Equipment (PPE) | Safety glasses/goggles, nitrile gloves, lab coat. | Standard practice for handling chemical reagents to prevent eye and skin contact. |

| Hazards | May cause skin, eye, and respiratory tract irritation. | This is a common hazard for phenylboronic acid derivatives. |

| Handling | Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. | Minimizes inhalation of potentially irritating powder. |

| Incompatibilities | Strong oxidizing agents. | Can lead to uncontrolled reactions. |

| Disposal | Dispose of in accordance with local, state, and federal regulations for chemical waste. | Ensures environmental protection and regulatory compliance. |

Conclusion

This compound is more than just a chemical intermediate; it is an enabling tool for innovation in pharmaceutical R&D. Its value is derived from its reliable performance in the robust and versatile Suzuki-Miyaura coupling, allowing for the efficient construction of complex biaryl systems. Furthermore, its structure holds potential for use in next-generation therapeutic strategies such as conditionally activated PROTACs. By understanding its synthesis, properties, and the causality behind its application protocols, researchers can effectively leverage this reagent to accelerate the discovery and development of new medicines.

References

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

-

da Silva, J. F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 26(17), 5323. Available at: [Link]

- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (US8822730B2).

-

National Center for Biotechnology Information. Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Available at: [Link]

- Google Patents. Methods of forming 4-chloro-2-fluoro-3-substituted-phenylboronic acid pinacol esters and methods of using the same. (EP2797933B1).

-

PubChem. 4-Propoxyphenylboronic Acid. Available at: [Link]

-

YouTube. Masking Boronic Acids for Suzuki Coupling. Available at: [Link]

-

Lee, J., et al. (2024). Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation. Advanced Science, 11(8), e2306356. Available at: [Link]

-

National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

-

MDPI. A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Available at: [Link]

-

National Center for Biotechnology Information. Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. Available at: [Link]

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules? Available at: [Link]

- Google Patents. Formulation of boronic acid compounds. (US6713446B2).

- Google Patents. Boronic ester and acid compounds. (US5780454A).

-

NINGBO INNO PHARMCHEM CO.,LTD. Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid. Available at: [Link]

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]

-

Reddit. Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Available at: [Link]

-

PubChem. Formulation of boronic acid compounds - Patent US-6713446-B2. Available at: [Link]

- Google Patents. Synthetic method of p-chlorophenylboronic acid. (CN111004262A).

-

Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995-1998. Journal of Organometallic Chemistry, 576(1-2), 147-168. Available at: [Link]

Sources

- 1. arctomsci.com [arctomsci.com]

- 2. Angene - Boronic acid, B-(4-chloro-2-propoxyphenyl)- | 1256355-03-9 | MFCD17015769 | AG000O2R [japan.angenechemical.com]

- 3. Vonoprazan Chloro Pyridine Impurity | SynZeal [synzeal.com]

- 4. 1256355-03-9 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. researchgate.net [researchgate.net]

- 6. US5780454A - Boronic ester and acid compounds - Google Patents [patents.google.com]

- 7. arctomsci.com [arctomsci.com]

- 8. researchgate.net [researchgate.net]

- 9. chemscene.com [chemscene.com]

- 10. Site-selective photo-crosslinking for the characterisation of transient ubiquitin-like protein-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caod.oriprobe.com [caod.oriprobe.com]

- 12. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]

- 13. Formulation of boronic acid compounds - Patent US-6713446-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 4-Propoxyphenylboronic Acid | C9H13BO3 | CID 4456490 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Indispensable Role of Arylboronic Acids in Modern Synthesis

An In-depth Technical Guide to the Synthesis of (4-Chloro-2-propoxyphenyl)boronic acid

In the landscape of contemporary drug discovery and development, the quest for modular and efficient synthetic methodologies is paramount. Arylboronic acids have firmly established themselves as indispensable building blocks, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3][4] This palladium-catalyzed transformation enables the formation of carbon-carbon bonds with exceptional functional group tolerance and stereospecificity, a cornerstone for constructing the complex molecular scaffolds of modern pharmaceuticals.[3][5]

This compound is a particularly valuable reagent. Its substituted phenyl ring presents multiple points for molecular elaboration, combining a halogen for further cross-coupling, an ether linkage common in bioactive molecules, and the boronic acid moiety for predictable C-C bond formation. This guide provides a comprehensive overview of its synthesis, grounded in fundamental chemical principles and field-proven laboratory practices, designed for researchers and professionals in organic synthesis and medicinal chemistry.[6][7][8]

Part 1: Strategic Approaches to Arylboronic Acid Synthesis

The synthesis of arylboronic acids can be accomplished through several robust methods. The optimal choice depends on factors such as the availability and cost of starting materials, substrate functional group compatibility, and desired scale. The three primary strategies are outlined below.

-

Reaction of Organometallic Reagents with Borate Esters: This is the most traditional and widely employed method. It involves the formation of a highly nucleophilic organolithium or Grignard reagent from an aryl halide, which then attacks an electrophilic trialkyl borate.[9] Subsequent acidic hydrolysis liberates the desired boronic acid. The Grignard approach is often preferred for its operational simplicity and cost-effectiveness.[10][11]

-

Palladium-Catalyzed Borylation (Miyaura Borylation): A more modern approach involves the direct palladium-catalyzed cross-coupling of an aryl halide or triflate with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3][12] This method offers outstanding tolerance for a wide array of functional groups that would be incompatible with the harsh conditions of Grignard or organolithium formation.

-

Direct C-H Borylation: This cutting-edge technique involves the direct conversion of an aromatic C-H bond to a C-B bond, typically catalyzed by an iridium or rhodium complex. While powerful for its atom economy, directing the borylation to the correct position on a complex arene can be challenging and often requires specific directing groups.

Comparative Analysis of Synthetic Routes

| Method | Typical Starting Material | Key Reagents | Advantages | Disadvantages |

| Grignard Reaction | Aryl Bromide or Iodide | Mg, Trialkyl borate (e.g., B(OMe)₃), Acid | Cost-effective, scalable, well-established.[10][11] | Limited functional group tolerance (incompatible with acidic protons, carbonyls). |

| Organolithium Reaction | Aryl Bromide or Iodide | n-BuLi or t-BuLi, Trialkyl borate, Acid | Useful for ortho-lithiation; can be faster than Grignard formation. | Requires cryogenic temperatures; even less functional group tolerance than Grignard.[9] |

| Miyaura Borylation | Aryl Halide or Triflate | B₂pin₂, Pd catalyst, Ligand, Base | Excellent functional group tolerance, mild conditions.[3][12] | Higher cost of reagents (Pd catalyst, diboron reagent). |

For the synthesis of this compound, the Grignard method represents a robust, scalable, and economically viable approach, assuming the precursor, 1-bromo-4-chloro-2-propoxybenzene, is accessible.

Part 2: Experimental Protocol — The Grignard Route

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Grignard pathway. The causality behind each critical step is explained to ensure both procedural success and a deeper mechanistic understanding.

Workflow Overview

Caption: High-level workflow for the synthesis via the Grignard pathway.

Detailed Step-by-Step Methodology

Materials and Reagents:

-

1-Bromo-4-chloro-2-propoxybenzene

-

Magnesium (Mg) turnings

-

Iodine (I₂) crystal (as initiator)

-

Anhydrous Tetrahydrofuran (THF)

-

Trimethyl borate (B(OCH₃)₃) or Triisopropyl borate (B(O-iPr)₃)

-

Anhydrous Toluene

-

Sulfuric Acid (H₂SO₄), 2 M

-

Sodium Hydroxide (NaOH), 1 M

-

Saturated Sodium Chloride (brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes or Heptane

Protocol:

-

Preparation of the Grignard Reagent:

-

Rationale: This step converts the electrophilic carbon of the C-Br bond into a potent nucleophile. Absolute exclusion of water is critical, as any moisture will quench the Grignard reagent.

-

To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add Mg turnings (1.2 equivalents).

-

Briefly heat the flask under vacuum and backfill with nitrogen to ensure anhydrous conditions.

-

Add a single crystal of iodine. A purple vapor will form and then dissipate upon reaction with the magnesium surface, indicating activation.

-

Add anhydrous THF via syringe.

-

In a separate, dry flask, dissolve 1-bromo-4-chloro-2-propoxybenzene (1.0 equivalent) in anhydrous THF.

-

Add a small portion (~5-10%) of the aryl bromide solution to the magnesium suspension. The reaction should initiate, evidenced by gentle refluxing and the disappearance of the iodine color. If it does not start, gentle warming may be required.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue stirring at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium.

-

-

Borylation Reaction:

-

Rationale: The nucleophilic Grignard reagent attacks the electrophilic boron atom of the trialkyl borate. This reaction must be conducted at low temperatures to minimize over-addition, where a second molecule of the Grignard reagent reacts with the initially formed boronic ester, leading to an undesired borinic acid byproduct.[13][14]

-

In a separate, large, flame-dried flask under nitrogen, prepare a solution of trialkyl borate (1.5 equivalents) in anhydrous THF.

-

Cool this solution to between -10 °C and 0 °C using an ice-salt bath. Some protocols advocate for temperatures as low as -78 °C (dry ice/acetone bath) for maximum selectivity.[11]

-

Slowly add the freshly prepared Grignard reagent to the cold borate solution via cannula or dropping funnel over 1-2 hours, maintaining the internal temperature below the target threshold.

-

After the addition is complete, allow the mixture to stir at the low temperature for an additional hour, then let it warm slowly to room temperature overnight.

-

-

Hydrolysis and Work-up:

-

Rationale: Acidic hydrolysis converts the boronic ester intermediate into the final boronic acid and quenches any remaining Grignard reagent.

-

Cool the reaction mixture in an ice bath. Slowly and carefully add 2 M H₂SO₄. This is an exothermic process.

-

Transfer the biphasic mixture to a separatory funnel. Add toluene or ethyl acetate to dilute the organic phase.

-

Separate the layers. Extract the aqueous layer twice more with the organic solvent.

-

Combine the organic layers and wash sequentially with water and then saturated brine.

-

Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

Rationale: Crude arylboronic acids often contain boroxines (cyclic anhydrides) and other impurities.[15] Standard silica gel chromatography is often ineffective.[16][17] Recrystallization or an acid-base extraction are the preferred methods.

-

Method A: Recrystallization. Dissolve the crude solid in a minimal amount of a hot solvent mixture (e.g., toluene/hexanes or ethanol/water). Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization. Collect the pure crystals by vacuum filtration.[16][18]

-

Method B: Acid-Base Extraction. Dissolve the crude product in an organic solvent like diethyl ether. Extract with 1 M NaOH. The boronic acid will deprotonate and move into the aqueous layer as the sodium boronate salt. Wash the basic aqueous layer with ether to remove neutral organic impurities. Cool the aqueous layer in an ice bath and re-acidify with 2 M H₂SO₄ until the boronic acid precipitates. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.[19]

-

Part 3: Mechanistic Insights

Understanding the underlying reaction mechanisms is crucial for troubleshooting and optimization.

Grignard and Borylation Mechanism

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This cycle illustrates three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar'-X) bond, forming a Pd(II) intermediate.

-

Transmetalation: The organic group from the boronic acid (activated by a base to form a boronate salt) is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the Pd(0) catalyst. [2]

Conclusion

The synthesis of this compound is a prime example of fundamental organometallic chemistry being applied to create high-value molecules for the pharmaceutical and materials science industries. While several synthetic routes exist, the Grignard pathway offers a classic, cost-effective, and scalable solution. A thorough understanding of the reaction mechanism, critical process parameters—particularly temperature control during borylation and appropriate purification strategies—is essential for achieving high yield and purity. The resulting boronic acid is a versatile and powerful building block, poised for immediate use in Suzuki-Miyaura cross-coupling reactions to accelerate the discovery of novel chemical entities.

References

- CA2297780A1 - Synthesis of aryl boronic acids - Google Patents. (n.d.).

-

Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

-

Tani, Y., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(18), 3364-3368. Available from: [Link]

- WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents. (n.d.).

-

Kotha, S., & Lahiri, K. (2012). REACTION OF GRIGNARD REAGENTS WITH DIISOPROPYL- AMINOBORANE. SYNTHESIS OF ALKYL, ARYL, HETEROARYL AND ALLYL BORONIC ACIDS FROM. HETEROCYCLES, 86(1), 73-84. Available from: [Link]

-

Bell, M. J., et al. (2011). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development, 15(4), 926-929. Available from: [Link]

-

Reddit. (2017). Purification of boronic acids? r/chemistry. Retrieved from [Link]

- WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents. (n.d.).

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? Retrieved from [Link]

-

dos Santos, V. A., et al. (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. Chem. Proc., 14(1), 105. Available from: [Link]

-

The Organic Chemistry Channel. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available from: [Link]

-

Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. Available from: [Link]

-

Richardson, P. F. (2018). Using boryl-substitution and improved Suzuki–Miyaura cross-coupling to access new phosphorescent tellurophenes. Dalton Transactions, 47(1), 123-130. Available from: [Link]

-

ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Pharmaceutical Synthesis. Retrieved from [Link]

- US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents. (n.d.).

-

Das, B. C., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 26(23), 7367. Available from: [Link]

-

Silva, M. P., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis with 4-Chloro-2-methoxyphenylboronic Acid: A Supplier's Perspective. Retrieved from [Link]

-

Peng, F., & Siau, W. Y. (2023). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 28(6), 2639. Available from: [Link]

-

ResearchGate. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

-

Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons. Available from: [Link]

-

The Scripps Research Institute. (2017). Chemists devise simple method for making sought-after boronic acid-based drugs and other products. ScienceDaily. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. youtube.com [youtube.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. mdpi.com [mdpi.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 10. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 11. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 12. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. reddit.com [reddit.com]

- 17. researchgate.net [researchgate.net]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

(4-Chloro-2-propoxyphenyl)boronic acid molecular structure and conformation

An In-Depth Technical Guide to the Molecular Structure and Conformation of (4-Chloro-2-propoxyphenyl)boronic acid

Abstract

This compound (CAS No. 870778-93-1) is a substituted arylboronic acid of significant interest as a building block in synthetic organic chemistry, particularly in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its utility in the synthesis of complex biaryl molecules, which are prevalent in pharmaceuticals and materials science, is dictated by its three-dimensional structure and conformational dynamics. An understanding of these features is paramount for predicting its reactivity, stability, and interaction with catalytic systems. This guide provides a detailed analysis of the molecule's structural features, explores its conformational landscape through established theoretical principles, and proposes robust experimental and computational protocols for its definitive characterization. We delve into the critical interplay of steric and electronic effects imposed by the ortho-propoxy and para-chloro substituents, which collectively govern the orientation of the reactive boronic acid moiety.

Core Molecular Structure and Isomerism

This compound is a trisubstituted benzene ring bearing a boronic acid group [-B(OH)₂], a propoxy group [-OCH₂CH₂CH₃], and a chlorine atom [-Cl] at positions 1, 2, and 4, respectively. Its molecular formula is C₉H₁₂BClO₃ with a molecular weight of 214.45 g/mol .[3]

The molecule's overall conformation is not rigid; it is defined by the rotation around three key single bonds, giving rise to a complex potential energy surface with multiple conformers. These critical rotations are:

-

τ₁ (C₂-C₁-B-O): The dihedral angle defining the rotation of the boronic acid group relative to the plane of the phenyl ring.

-

τ₂ (C₁-C₂-O-C): The dihedral angle defining the rotation of the propoxy group relative to the plane of the phenyl ring.

-

τ₃/τ₄ (C₁-B-O-H): The dihedral angles of the two hydroxyl groups of the boronic acid moiety.

These rotational degrees of freedom, particularly the interplay between the two adjacent ortho substituents (boronic acid and propoxy groups), are the primary determinants of the molecule's preferred three-dimensional shape.

Caption: Key rotatable bonds (τ₁ and τ₂) in this compound.

Conformational Analysis: A Predictive Approach

While a definitive single-crystal X-ray structure for this specific molecule is not publicly available, its conformational preferences can be reliably predicted based on extensive computational and experimental studies of analogous substituted phenylboronic acids.[4][5][6]

Boronic Acid Moiety Conformation

The -B(OH)₂ group itself has several possible orientations due to rotation around the B-O-H bonds. For phenylboronic acids, the lowest energy conformations typically involve the boronic acid group being coplanar with the aromatic ring.[6] This planarity maximizes conjugation between the empty p-orbital on the boron atom and the π-system of the ring.[7]

The two primary planar conformations are:

-

syn-anti (or endo-exo): One hydroxyl group points away from the ring (exo), and the other points towards it (endo). This is generally the most stable conformer for unsubstituted and meta/para-substituted phenylboronic acids.[4]

-

anti-anti: Both hydroxyl groups point away from the ring. This conformer can become preferred if significant steric hindrance exists at the ortho positions.

Crucially, for a 2-alkoxy-substituted phenylboronic acid, a strong intramolecular hydrogen bond can form between the hydrogen of the endo hydroxyl group and the lone pair of the ether oxygen. This five-membered ring-like interaction is a powerful stabilizing force that is expected to lock the boronic acid into a specific syn-anti conformation. This phenomenon is well-documented in similar systems, such as 2-fluorophenylboronic acid, where an OH···F hydrogen bond dictates the conformational equilibrium.[5][7][8]

Propoxy Group Orientation and Steric Effects

The propoxy group at the C2 position introduces significant steric bulk. Rotation around the C(ring)-O bond (τ₂) will be heavily influenced by the adjacent boronic acid group. To minimize van der Waals repulsion, the propyl chain is expected to orient itself away from the boronic acid. A conformation where the propoxy group is perfectly coplanar with the ring is unlikely due to the steric clash between the methylene protons and the boronic acid's hydroxyl group. The final dihedral angle will be a compromise that allows for the stabilizing intramolecular hydrogen bond while minimizing steric strain.

Predicted Low-Energy Conformation

Based on the synthesis of these principles, the dominant conformation of this compound is predicted to be one where:

-

The boronic acid group is largely coplanar with the phenyl ring.

-

A strong intramolecular hydrogen bond exists between the C2-propoxy oxygen and an adjacent C1-boronic acid hydroxyl group.

-

The propoxy alkyl chain is rotated out of the plane of the phenyl ring to alleviate steric hindrance with the boronic acid group.

Framework for Experimental and Computational Validation

To move from prediction to definitive characterization, a combined computational and spectroscopic approach is required. The following protocols represent a self-validating system for elucidating the molecule's conformational landscape.

Detailed Protocol: Computational Conformational Analysis

This protocol outlines the use of Density Functional Theory (DFT) to map the potential energy surface and identify stable conformers.

Pillar of Expertise: The choice of the B3LYP functional with a 6-311+G(d,p) basis set offers a well-established balance of computational efficiency and accuracy for studying non-covalent interactions like hydrogen bonding and steric repulsion in organic molecules.[4][9] The inclusion of a solvent model (e.g., PCM for DMSO) is critical for comparing theoretical results with solution-phase NMR data.

Methodology:

-

Initial Structure Generation: Build the 2D structure of this compound in a molecular editor and generate an initial 3D conformation using a standard force field (e.g., MMFF94).

-

Potential Energy Surface (PES) Scan:

-

Define the key dihedral angles for scanning: τ₁ (C₂-C₁-B-O) and τ₂ (C₁-C₂-O-C).

-

Perform a relaxed PES scan at a moderate level of theory (e.g., B3LYP/6-31G(d)). Scan τ₁ from -180° to 180° and τ₂ from -180° to 180°, optimizing all other geometric parameters at each step.

-

-

Identification of Minima: Locate the low-energy minima on the generated PES. These correspond to the stable conformers.

-

Full Optimization and Frequency Calculation:

-

For each identified minimum, perform a full geometry optimization at a higher level of theory (e.g., B3LYP/6-311+G(d,p) with a PCM solvent model).

-

Perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

-

-

Data Analysis:

-

Calculate the relative electronic energies (ΔE) and Gibbs free energies (ΔG) of all identified conformers to determine their relative populations at room temperature.

-

Caption: Workflow for computational conformational analysis.

Hypothetical Data Summary:

| Conformer ID | Key Dihedrals (τ₁, τ₂) | H-Bond (O-H···O) Distance (Å) | Relative Gibbs Free Energy (ΔG, kcal/mol) | Predicted Population (%) |

| Conf-1 | ~0°, ~120° | ~1.9 | 0.00 | >95 |

| Conf-2 | ~180°, ~120° | None | > 4.0 | <1 |

| Conf-3 | ~0°, ~0° | ~2.1 (Strained) | > 5.0 | <1 |

Detailed Protocol: NMR Spectroscopic Validation

Nuclear Overhauser Effect (NOE) spectroscopy provides definitive experimental evidence of through-space proximity between protons, making it the gold standard for validating solution-state conformations.

Pillar of Trustworthiness: A positive NOE correlation between protons on the propoxy group and protons on the phenyl ring can only occur if they are spatially close (< 5 Å), directly confirming or refuting the computationally predicted geometry.

Methodology:

-

Sample Preparation: Prepare a ~10-20 mM solution of this compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Standard Spectra Acquisition: Acquire standard 1D ¹H and ¹³C NMR spectra to assign all proton and carbon signals.

-

2D NOESY/ROESY Spectrum Acquisition:

-

Instrument: 500 MHz (or higher) NMR spectrometer.

-

Experiment: 2D ¹H-¹H NOESY (for smaller molecules, ROESY may be preferred to avoid zero-crossing issues).

-

Mixing Time: Calibrate a mixing time between 500-800 ms to allow for the development of cross-peaks.

-

-

Data Analysis:

-

Key Correlation: Look for a critical NOE cross-peak between the protons of the propoxy methylene group (-OCH₂-) and the H6 proton of the phenyl ring.

-

Interpretation: The presence of this correlation would strongly support the predicted conformer where the boronic acid and propoxy groups are adjacent and locked by a hydrogen bond, forcing the propoxy chain into proximity with the H6 proton. The absence of this peak would suggest a different conformational preference.

-

Implications for Reactivity in Suzuki-Miyaura Coupling

The conformation of the boronic acid directly impacts its performance in the Suzuki-Miyaura reaction.[10][11] The predicted structure of this compound has two significant implications.

-

Steric Hindrance: The bulky ortho-propoxy group acts as a steric shield around the boronic acid. This can hinder the approach of the large palladium-ligand complex during the critical transmetalation step of the catalytic cycle, potentially leading to slower reaction rates compared to less-substituted analogues like (4-chlorophenyl)boronic acid.[2][12][13]

-

Electronic Effects: The intramolecular hydrogen bond stabilizes the ground state of the molecule. This may slightly increase the energy required to form the reactive tricoordinate "ate" complex (R-B(OH)₃⁻), which is often considered the active species in the transmetalation step.[11] However, the electron-donating nature of the propoxy group may also facilitate the overall reaction.

Caption: Steric hindrance from the ortho-propoxy group impeding catalyst approach.

Conclusion

This compound is a molecule whose reactivity is intricately linked to its three-dimensional structure. Based on established chemical principles, its low-energy conformation is dominated by a coplanar arrangement of the boronic acid group with the phenyl ring, stabilized by a strong intramolecular hydrogen bond to the adjacent ortho-propoxy group. This conformation imposes significant steric hindrance around the reactive center, a critical factor for scientists to consider when designing Suzuki-Miyaura coupling protocols. The computational and spectroscopic workflows detailed herein provide a robust framework for the definitive experimental validation of this predicted structure, enabling a more profound understanding and rational application of this versatile chemical building block.

References

- Hall, D. G. (Ed.). (2011).

- Al-Zoubi, R. M., & Marion, O. (2019). Computational Studies of Substituted Phenylboronic Acids in Common Electrolyte Solvents.

- Larkin, J. D., & Bock, C. W. (2014). Monosubstituted Phenylboronic Acids, R–B(OH)₂ (R = C₆H₅, C₆H₄CH₃, C₆H₄NH₂, C₆H₄OH, and C₆H₄F): A Computational Investigation. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4043144/]

- Tormena, C. F., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/9/125]

- Tormena, C. F., et al. (2013). Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/23795029/]

- Akman, F., et al. (2020). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acid. Longdom Publishing. [URL: https://www.longdom.org/open-access/the-quantum-mechanical-computations-of-the-conformational-structural-electronic-and-spectroscopic-properties-of-3cyanophenylbo.pdf]

- Sigma-Aldrich. Product Page for (4-Chloro-2-fluoro-3-methoxyphenyl)boronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh97b9f37a]

- Thomas, A. A., & Denmark, S. E. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4978491/]

- Silva, A. F., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [URL: https://www.mdpi.com/1422-0067/23/5/2828]

- St. Lawrence Chemical. Product Page for 4-Chloro-2-propoxyphenylboronic acid. [URL: https://www.stlawrencechemical.com/product/4-chloro-2-propoxyphenylboronic-acid-min-98-1-gram/]

- Bolshan, Y., & Batey, R. A. (2005). Suzuki–Miyaura Coupling of Halophenols and Phenol Boronic Acids: Systematic Investigation of Positional Isomer Effects and Conclusions for the Synthesis of Phytoalexins from Pyrinae. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jo0510935]

- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. [URL: https://www.inno-pharmchem.com/news/mastering-suzuki-miyaura-coupling-the-importance-of-high-purity-boronic-acids-34509529.html]

- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2014/cs/c3cs60197h]

- Billingsley, K. L., & Buchwald, S. L. (2008). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. NIH National Library of Medicine. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2662678/]

- Kairav Chemofarbe Industries Ltd. Product Page for 4-Chloro phenyl boronic acid. [URL: https://kairavchemo.com/4-chloro-phenyl-boronic-acid-cas-no-1679-18-1]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-Chloro phenyl boronic acid | CAS 1679-18-1 | Kairav Chemofarbe Industries Ltd. [kcilglobal.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. Conformational analysis and intramolecular interactions in monosubstituted phenylboranes and phenylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. d-nb.info [d-nb.info]

- 9. longdom.org [longdom.org]

- 10. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Spectrometric Characterization of (4-Chloro-2-propoxyphenyl)boronic acid: A Technical Guide

Introduction

Molecular Structure and Key Features

The structure of (4-Chloro-2-propoxyphenyl)boronic acid incorporates a substituted phenyl ring with a boronic acid moiety, a chloro substituent, and a propoxy group. These features will give rise to distinct signals in its NMR and mass spectra.

Figure 1: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. For boronic acids, sample preparation and choice of solvent are critical due to their propensity to form cyclic anhydrides (boroxines) upon dehydration, which can lead to complex and broadened spectra.[3]

Experimental Protocol: NMR Sample Preparation

-

Drying: Ensure the boronic acid sample is thoroughly dried under vacuum to minimize water content, which can promote boroxine formation.

-

Solvent Selection: Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are recommended solvents. These solvents can help to break up the boroxine trimers by forming adducts with the boronic acid.[3]

-

Concentration: Prepare a dilute sample (5-10 mg in 0.5-0.7 mL of solvent) to reduce intermolecular interactions.

-

Acquisition: Acquire ¹H and ¹³C NMR spectra at ambient temperature on a 400 MHz or higher field spectrometer.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the propoxy group.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.6-7.8 | d | 1H | Ar-H ortho to B(OH)₂ |

| ~7.0-7.2 | dd | 1H | Ar-H meta to B(OH)₂ and ortho to Cl |

| ~6.9-7.0 | d | 1H | Ar-H ortho to propoxy and meta to Cl |

| ~4.0-4.2 | t | 2H | -OCH₂- |

| ~1.8-2.0 | sextet | 2H | -CH₂-CH₃ |

| ~1.0-1.2 | t | 3H | -CH₃ |

| ~8.0-8.5 (broad) | s | 2H | B(OH)₂ |

Causality of Predictions:

-

The aromatic protons are predicted based on the electronic effects of the substituents. The proton ortho to the electron-withdrawing boronic acid group will be the most deshielded. The chloro and propoxy groups will also influence the chemical shifts of the other aromatic protons.

-

The propoxy group will exhibit a characteristic triplet for the terminal methyl group, a triplet for the methylene group attached to the oxygen, and a sextet for the central methylene group.

-

The boronic acid protons are often broad and may exchange with residual water in the solvent, leading to a variable chemical shift.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~160-165 | C-O (aromatic) |

| ~135-140 | C-Cl (aromatic) |

| ~130-135 | C-H (aromatic) |

| ~120-125 | C-H (aromatic) |

| ~115-120 | C-H (aromatic) |

| ~110-115 | C-B (aromatic, broad) |

| ~70-75 | -OCH₂- |

| ~20-25 | -CH₂-CH₃ |

| ~10-15 | -CH₃ |

Causality of Predictions:

-

The carbon attached to the oxygen of the propoxy group will be the most downfield in the aromatic region, with the exception of the carbon bearing the boronic acid group.

-

The carbon attached to the boron atom often shows a broad signal due to quadrupolar relaxation of the boron nucleus. Its chemical shift is influenced by the electronic nature of the substituents.

-

The aliphatic carbons of the propoxy group will appear in the upfield region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for boronic acids, often performed in conjunction with liquid chromatography (LC).[4]

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the boronic acid in a suitable solvent such as acetonitrile or methanol with a small amount of a volatile buffer like ammonium acetate.

-

Chromatography: Use a C18 reversed-phase column with a gradient elution of water and acetonitrile.

-

Ionization: Employ ESI in either positive or negative ion mode. Negative ion mode is often more sensitive for boronic acids, detecting the deprotonated molecule [M-H]⁻.[5]

-

Mass Analysis: Acquire data using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to obtain accurate mass measurements.

Figure 2: A generalized workflow for the LC-MS analysis of boronic acids.

Predicted Mass Spectrum

In negative ion mode ESI-MS, the primary ion expected for this compound is the deprotonated molecule.

| m/z (calculated) | Ion Formula | Ion Type |

| 213.0441 | [C₉H₁₁B³⁵ClO₃]⁻ | [M-H]⁻ |

| 215.0411 | [C₉H₁₁B³⁷ClO₃]⁻ | [M-H]⁻ (isotope) |

Causality of Predictions:

-

The presence of chlorine will result in a characteristic isotopic pattern, with the ³⁵Cl and ³⁷Cl isotopes having a relative abundance of approximately 3:1. This isotopic signature is a key identifier for chlorine-containing compounds.

-

High-resolution mass spectrometry will allow for the determination of the elemental composition, confirming the molecular formula.

Conclusion

The combination of NMR spectroscopy and mass spectrometry provides a comprehensive characterization of this compound. While this guide presents predicted data, it establishes a robust framework for researchers and drug development professionals to interpret experimental results, confirm the structure, and assess the purity of this important synthetic building block. Adherence to the outlined experimental protocols will aid in obtaining high-quality, reproducible data, ensuring the scientific integrity of subsequent research and development activities.

References

-

MDPI. (n.d.). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Retrieved from [Link]

-

MDPI. (n.d.). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

-

Pandiyan, P. J., Appadurai, R., & Ramesh, S. (2014). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 6(21), 8569-8575. [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

St. Lawrence Chemical. (n.d.). 4-Chloro-2-propoxyphenylboronic acid, min 98%, 1 gram. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-2-isopropoxy-3-methylphenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Analysis of Boronic Acids Without Chemical Derivatisation. Retrieved from [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)boronic acid. Retrieved from [Link]

-

Chidella, K. S., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor Drug Substance. American Journal of Analytical Chemistry, 12(3), 69-83. [Link]

-

Reddit. (2017). Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Retrieved from [Link]

-

Kairav Chemofarbe Industries Ltd. (n.d.). 4-Chloro phenyl boronic acid. Retrieved from [Link]

-

PubChem. (n.d.). (4-Chloro-3,5-dimethylphenyl)boronic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Methoxyphenylboronic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chlorophenylboronic acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethylmalonic acid, 4-chloro-2-methoxyphenyl undecyl ester. Retrieved from [Link]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. arctomsci.com [arctomsci.com]

- 3. reddit.com [reddit.com]

- 4. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. scirp.org [scirp.org]

Solubility profile of (4-Chloro-2-propoxyphenyl)boronic acid in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (4-Chloro-2-propoxyphenyl)boronic Acid in Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Critical Role of Solubility in Advancing Arylboronic Acids in Drug Discovery

In the landscape of modern medicinal chemistry, arylboronic acids and their derivatives stand out as remarkably versatile intermediates, most notably for their indispensable role in Suzuki-Miyaura cross-coupling reactions.[1] The compound at the center of this guide, this compound, is a key building block for the synthesis of complex organic molecules with potential therapeutic applications.[2] However, its successful application in synthesis and formulation is fundamentally governed by a critical, yet often overlooked, physicochemical property: its solubility.

A comprehensive understanding of the solubility profile of this compound in various organic solvents is not merely an academic exercise. It is a cornerstone for robust process development, enabling chemists to optimize reaction conditions, devise effective purification strategies, and ultimately, control the solid-state properties of the final active pharmaceutical ingredient (API). Poor solubility can lead to challenges in achieving desired reaction kinetics, while an incomplete understanding of solubility can result in yield loss during crystallization and purification.

This technical guide provides a holistic overview of the solubility characteristics of this compound. We will delve into its predicted solubility based on the behavior of analogous structures, outline rigorous experimental protocols for precise solubility determination, and discuss the key factors that influence the dissolution of this important synthetic intermediate.

Physicochemical Properties of this compound

A foundational understanding of the intrinsic properties of this compound is paramount to predicting its solubility behavior.

| Property | Value | Source |

| CAS Number | 1256355-03-9 | [2][3][4][5] |

| Molecular Formula | C9H12BClO3 | [2][3] |

| Molecular Weight | 214.45 g/mol | [2][3] |

| Physical Form | Typically a white to off-white crystalline powder. | [6] |

Boronic acids, in general, are Lewis acids with pKa values typically in the range of 4-10.[7] The acidity, and by extension, the solubility, of arylboronic acids can be influenced by the electronic nature of the substituents on the aromatic ring.[7] The presence of an electron-withdrawing chlorine atom and an electron-donating propoxy group on the phenyl ring of the target molecule will have a combined effect on its acidity and interaction with different solvents.

A significant characteristic of boronic acids is their propensity to undergo dehydration to form cyclic anhydrides known as boroxines.[8] This equilibrium between the monomeric acid and the trimeric boroxine is solvent-dependent and can complicate solubility measurements, as the two species may exhibit different solubilities.[8][9]

Predicted Solubility Profile of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | Acetone, 3-Pentanone, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | These solvents can engage in dipole-dipole interactions and, in the case of ketones and ethers, act as hydrogen bond acceptors for the hydroxyl groups of the boronic acid. Phenylboronic acid generally shows high solubility in ketones and ethers.[9][10] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate | These solvents are of intermediate polarity. Chloroform has been shown to be a moderately good solvent for phenylboronic acid, and its slight acidity can interact with the Lewis basic oxygen atoms of the boronic acid.[9][10] |

| Ethers | Diethyl ether, Dipropyl ether | High | Ethers are excellent solvents for many boronic acids, likely due to their ability to solvate the boronic acid moiety through hydrogen bonding.[9][10] |

| Alcohols | Methanol, Ethanol, Isopropanol | High | These protic solvents can act as both hydrogen bond donors and acceptors, leading to strong interactions with the boronic acid functional group. However, they can also participate in esterification reactions with the boronic acid. |

| Nonpolar / Hydrocarbons | n-Heptane, Hexanes, Toluene, Methylcyclohexane | Very Low | The polar boronic acid group has minimal favorable interactions with nonpolar solvents, leading to poor solubility. Hydrocarbons are often used as anti-solvents for the crystallization and purification of boronic acids.[9][10] |

It is important to note that the introduction of the lipophilic propoxy group on the phenyl ring may slightly enhance solubility in less polar solvents compared to unsubstituted phenylboronic acid.

Experimental Determination of Thermodynamic (Equilibrium) Solubility

To obtain definitive solubility data, experimental determination is essential. The shake-flask method is a well-established and reliable technique for measuring thermodynamic or equilibrium solubility.[12] This method determines the maximum concentration of a solute that can dissolve in a solvent at a specific temperature when the system is at equilibrium.[13]

Experimental Protocol: Shake-Flask Method

This protocol outlines the steps for determining the equilibrium solubility of this compound.

Materials and Equipment:

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker. A typical temperature for solubility screening is ambient temperature (e.g., 25 °C).

-

Agitate the suspensions for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[12] It is advisable to perform a time-to-equilibrium study beforehand by taking samples at different time points (e.g., 12, 24, 48, 72 hours) to confirm that the concentration in solution has reached a plateau.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

-

To separate the saturated solution from the undissolved solid, two common methods are centrifugation or filtration.[14]

-

Centrifugation: Centrifuge the vials at a high speed to pellet the solid.

-

Filtration: Carefully draw the supernatant into a syringe and filter it through a chemically compatible syringe filter (e.g., PTFE for organic solvents) into a clean vial. Filtration is often preferred as it effectively removes fine particles.[14] Care must be taken to avoid adsorption of the solute onto the filter material.

-

-

-

Quantification:

-

Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent (often the mobile phase of the HPLC method).

-

Analyze the diluted samples by a validated HPLC-UV method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound to ensure accurate quantification.

-

Visualizing the Experimental Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Factors Influencing Solubility: A Deeper Dive

Understanding the factors that govern the solubility of this compound is crucial for troubleshooting and process optimization.

The Role of Solvent Polarity and Hydrogen Bonding